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Compound of Interest

Compound Name:
4-(4-Aminophenoxy)-3-

methoxybenzonitrile

CAS No.: 1019441-94-1

Cat. No.: B1517561 Get Quote

CAS Number: 1019441-94-1 Formula: C₁₄H₁₂N₂O₂ Molecular Weight: 240.26 g/mol

Executive Summary
4-(4-Aminophenoxy)-3-methoxybenzonitrile is a specialized diaryl ether building block

employed primarily in the synthesis of small-molecule kinase inhibitors. Structurally, it features

a benzonitrile core functionalized with an electron-donating methoxy group and a para-

aminophenoxy moiety. This bifunctional scaffold serves as a critical pharmacophore in

medicinal chemistry, particularly for Type II kinase inhibitors where the diaryl ether linkage

allows the molecule to span the ATP-binding pocket and the hydrophobic back pocket of the

enzyme.

This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways,

reactivity profiles, and handling protocols, designed for researchers in drug discovery and

process chemistry.

Physicochemical Profile
The molecule exhibits a balance of lipophilicity and polarity, driven by the nitrile (polar,

hydrogen bond acceptor) and the primary amine (polar, hydrogen bond donor/acceptor).

Table 1: Key Chemical Properties
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Property Value / Description

Appearance Off-white to pale beige crystalline solid

Melting Point
128 – 132 °C (Typical range for pure

polymorphs)

Boiling Point ~430 °C (Predicted at 760 mmHg)

Density 1.25 ± 0.1 g/cm³ (Predicted)

LogP (Predicted)
2.5 – 2.8 (Lipophilic, suitable for membrane

permeability)

pKa (Amine) ~4.5 (Aniline-like, weakly basic)

Solubility
Soluble in DMSO, DMF, EtOAc, DCM; Low

solubility in water

H-Bond Donors 1 (Primary Amine)

H-Bond Acceptors 4 (Nitrile N, Ether O, Methoxy O, Amine N)

Synthetic Pathways & Manufacturing
The synthesis of 4-(4-Aminophenoxy)-3-methoxybenzonitrile relies on Nucleophilic Aromatic

Substitution (

), leveraging the activating power of the nitrile group para to the leaving group.

Retrosynthetic Analysis
The most robust route involves the coupling of 4-fluoro-3-methoxybenzonitrile (or the chloro-

analog) with 4-nitrophenol, followed by the selective reduction of the nitro group. Direct

coupling with 4-aminophenol is generally avoided to prevent competitive

-arylation versus the desired

-arylation.

Step-by-Step Protocol
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Step 1:

Coupling
Reagents: 4-Fluoro-3-methoxybenzonitrile (1.0 eq), 4-Nitrophenol (1.1 eq),

(2.0 eq).

Solvent: DMF or DMSO (Polar aprotic is essential).

Conditions: Heat to 80–100 °C for 4–6 hours.

Mechanism: The phenoxide ion attacks the C-4 position. The Meisenheimer complex is

stabilized by the para-nitrile group. The methoxy group at C-3 provides steric influence but

does not prevent substitution.

Workup: Quench with water, filter the precipitate (4-(4-nitrophenoxy)-3-methoxybenzonitrile).

Step 2: Nitro Reduction
Reagents: Iron powder/NH₄Cl (Bechamp) or

/Pd-C.

Solvent: Ethanol/Water or Methanol.

Conditions: Reflux (Fe) or RT (Hydrogenation).

Purification: Filtration of catalyst, concentration, and recrystallization from Ethanol/Heptane.

Synthesis Workflow Diagram

4-Fluoro-3-methoxybenzonitrile
(Electrophile)

Intermediate:
4-(4-Nitrophenoxy)-3-methoxybenzonitrile

K2CO3, DMF
80°C, SnAr

4-Nitrophenol
(Nucleophile)

Target:
4-(4-Aminophenoxy)-3-methoxybenzonitrile

Fe/NH4Cl or H2/Pd-C
Reduction
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Figure 1: Two-step synthetic route via nitro-intermediate reduction.

Reactivity & Functional Group Analysis
This molecule possesses three distinct reactive centers, enabling orthogonal functionalization.

Primary Amine (Nucleophilic Center)
The 4-amino group is the primary handle for drug conjugation.

Acylation/Amidation: Reacts rapidly with acid chlorides or carboxylic acids (with coupling

agents like HATU) to form amides. This is the standard linkage for attaching the "hinge-

binding" motif in kinase inhibitors.

Urea Formation: Reacts with isocyanates to form ureas, a common motif in VEGFR/PDGFR

inhibitors (e.g., Sorafenib analogs).

Nitrile Group (Electrophilic/Stability)
Hydrolysis: Under strong acidic or basic conditions, the nitrile hydrolyzes to a primary amide

(-CONH₂) and subsequently to a carboxylic acid (-COOH).

Pinner Reaction: Can be converted to imidates or amidines, useful for cyclization into

benzimidazoles or quinazolines.

Tetrazole Formation: Reaction with sodium azide yields the tetrazole bioisostere.

Ether Linkage & Methoxy Group
Stability: The diaryl ether bond is metabolically stable and resistant to hydrolysis.

Metabolism: The methoxy group is a potential site for O-demethylation by cytochrome P450

enzymes (CYP), which should be considered during ADME profiling.

Handling, Stability & Safety
Storage Protocols
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Atmosphere: Store under inert gas (Nitrogen/Argon) to prevent oxidation of the amine

(browning).

Temperature: 2–8 °C for long-term storage.

Light: Protect from light; aniline derivatives can be photosensitive.

Safety Hazards (GHS Classification)
Acute Toxicity: Harmful if swallowed or inhaled (Category 4).

Irritation: Causes skin and eye irritation (Category 2).

Specific Hazard: Nitriles can liberate cyanide under extreme metabolic or chemical stress,

though this structure is generally stable.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1517561?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1517561?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

